N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-11-8-13(20)6-7-14(11)21-18(24)12-9-23(10-12)19-22-17-15(25-2)4-3-5-16(17)26-19/h3-8,12H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFVWXSXRMKYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Benzothiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
- Bromo and methoxy substituents : These functional groups enhance the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. A study highlighted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | X | Induces apoptosis |
| Similar Benzothiazole Derivative | A549 | 2.5 | Inhibits proliferation |
| Another Benzothiazole Compound | H1299 | 1.8 | Induces cell cycle arrest |
Note: Specific IC50 values for the target compound need further experimental determination.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
- Receptor Interaction : It can bind to specific receptors on cancer cells, modulating signaling pathways that lead to apoptosis.
- Cell Cycle Modulation : The compound has shown potential in disrupting normal cell cycle progression, leading to increased cell death.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
-
Study on Anticancer Activity : A recent investigation demonstrated that a related benzothiazole derivative significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 0.65 µM. The study utilized flow cytometry to confirm apoptosis induction.
"The compound exhibited potent cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent" .
- In Silico Studies : Molecular docking studies have revealed that the compound can effectively bind to target proteins involved in cancer progression, indicating a strong potential for therapeutic applications.
Comparison with Similar Compounds
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide
Structural Similarities :
- Both compounds share a benzothiazole-2-yl carboxamide backbone.
- Chlorine (Cl) at the 6-position of benzothiazole in this compound vs. methoxy (OMe) at the 4-position in the target compound.
Key Differences :
- The target compound uses an azetidine ring (4-membered), whereas this analog employs a piperidine ring (6-membered). Smaller ring systems like azetidine may influence conformational rigidity and binding affinity .
- Substituents on the phenyl group: bromo and methyl groups in the target vs. acetyl and chlorine in the analog.
Potential Implications:
- The azetidine ring in the target compound may enhance metabolic stability compared to piperidine due to reduced flexibility.
- Bromine’s electron-withdrawing effect could alter electronic properties compared to chlorine.
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
Structural Similarities :
- Benzothiazole-2-yl carboxamide core.
- Both compounds feature nitrogen-containing heterocycles (azetidine vs. piperazine).
Key Differences :
- Azetidine (4-membered) vs. piperazine (6-membered): Piperazine is more flexible and may enhance solubility due to its basic nitrogen.
- Substituent on benzothiazole: Methoxy in the target vs.
- The target compound’s phenyl group introduces bulkier hydrophobic substituents (Br, CH₃) compared to BZ-IV’s simpler acetamide side chain.
Functional Insights :
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Structural Similarities :
- Shared 4-methoxybenzothiazole-2-yl group.
- Both include carboxamide linkages.
Key Differences :
- The target compound’s azetidine-3-carboxamide vs. a benzamide group in this analog.
- Substituents: Bromophenyl in the target vs. diethylsulfamoylbenzene in the analog.
Physicochemical Properties :
- The diethylsulfamoyl group in the analog may enhance water solubility due to its polar nature, whereas the bromophenyl group in the target compound likely increases hydrophobicity.
Q & A
Q. Challenges :
- Low yields in azetidine coupling due to steric hindrance.
- Purification difficulties caused by byproducts from incomplete cyclization.
Basic Research: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine’s deshielding effects on adjacent protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 460.3) .
- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL (e.g., confirming azetidine ring puckering and dihedral angles) .
Advanced Research: How can researchers design experiments to evaluate its biological activity?
Answer:
- Antimicrobial Testing :
- Anticancer Profiling :
Data Contradictions : Discrepancies in activity across cell lines may arise from differential membrane permeability or target expression.
Advanced Research: How do structural modifications impact its pharmacological profile?
Answer:
A structure-activity relationship (SAR) study could compare analogs:
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of Br with Cl | Reduced cytotoxicity in normal cells | |
| Methoxy → Ethoxy substitution | Enhanced lipophilicity, improved bioavailability | |
| Azetidine → Piperidine ring | Loss of target selectivity |
Methodology : Synthesize analogs, then test in parallel using standardized assays (e.g., enzyme inhibition, logP measurements).
Advanced Research: What computational strategies predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase). Key interactions include:
- Benzothiazole π-stacking with aromatic residues.
- Bromine forming halogen bonds .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
Validation : Correlate docking scores with experimental IC₅₀ values to refine models.
Advanced Research: How can solubility and formulation challenges be addressed?
Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve bioavailability (characterize via dynamic light scattering) .
- pH-Sensitive Prodrugs : Introduce hydrolyzable groups (e.g., esters) for targeted release .
Analytical Methods : UV-Vis spectroscopy or HPLC (C18 column, acetonitrile/water gradient) to quantify solubility .
Advanced Research: How to resolve contradictions in biological activity data?
Answer:
- Dose-Response Repetition : Conduct triplicate experiments with positive/negative controls.
- Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., if activity drops in EGFR-knockout cells, target is validated) .
- Metabolic Stability Tests : Incubate with liver microsomes to identify rapid degradation as a cause of false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
